N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride
Overview
Description
N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as BZM-120 and is a potent and selective inhibitor of the protein kinase CK2.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes. BZM-120 binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BZM-120 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that BZM-120 reduces tumor growth in mouse models of cancer. BZM-120 has also been shown to have antiviral effects against various viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride in lab experiments include its high potency and selectivity for CK2, its ability to inhibit downstream signaling pathways, and its potential as a therapeutic agent for various diseases. However, the limitations of using BZM-120 in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to study its toxicity and safety profile in animal models and humans. Additionally, further studies are needed to determine its optimal dosage and administration for therapeutic use. Finally, the development of new CK2 inhibitors based on the structure of BZM-120 may lead to the discovery of more potent and selective inhibitors with improved therapeutic potential.
Scientific Research Applications
N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has several potential applications in scientific research. One of the main applications is in the study of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. BZM-120 has been shown to inhibit CK2 activity and has potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.
properties
IUPAC Name |
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-24-20-9-5-8-19(16-22-10-11-23-12-14-25-15-13-23)21(20)26-17-18-6-3-2-4-7-18;;/h2-9,22H,10-17H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAHCWMGSNCRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCN3CCOCC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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